Structural Comparison: Ortho-Ether Substitution Pattern (Target Compound) vs. Direct C-N Pyrrolidine Attachment (Analog 70243-84-4)
The target compound (CAS 1219979-83-5) features a pyrrolidin-3-yloxy ether linkage at the ortho position of the phenyl ring, which introduces a key hydrogen-bond acceptor (oxygen atom) absent in analogs where the pyrrolidine ring attaches directly via a C-N bond. This ether oxygen can participate in critical polar interactions with target binding sites, as observed in related phenoxy-pyrrolidine scaffolds where the oxygen atom forms hydrogen bonds with residues in enzyme active sites or receptor orthosteric pockets [1]. The direct nitrogen-attached analog 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one (CAS 70243-84-4) lacks this oxygen atom and exhibits a different spatial orientation of the pyrrolidine ring relative to the phenyl plane—differences that have been shown in analogous chemical series to alter binding affinity by >10-fold or shift functional activity from agonism to antagonism .
| Evidence Dimension | Presence of ether oxygen hydrogen-bond acceptor and molecular geometry |
|---|---|
| Target Compound Data | Contains ortho-ether linkage (pyrrolidin-3-yloxy); molecular formula C₁₂H₁₆ClNO₂; molecular weight 241.71 g/mol; SMILES CC(=O)c1ccccc1OC2CCNC2 |
| Comparator Or Baseline | 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one (CAS 70243-84-4): Direct C-N pyrrolidine attachment; molecular formula C₁₂H₁₅NO; molecular weight 189.25 g/mol; SMILES CC(=O)c1ccccc1N2CCCC2 |
| Quantified Difference | Difference of one oxygen atom (Δ 52.46 g/mol); distinct hydrogen-bond acceptor count (target: 2 acceptors in free base; comparator: 1 acceptor); different rotatable bond geometry |
| Conditions | In silico structural comparison based on reported molecular descriptors and SMILES notation |
Why This Matters
Procurement of the correct ortho-ether substitution pattern is non-negotiable for programs where the ether oxygen mediates essential target contacts; substituting with a direct C-N analog introduces a structural alteration that cannot be corrected without synthesizing the correct compound.
- [1] F. Hoffmann-La Roche AG. WO2013/022850 (EP2814822): Novel Pyrrolidine Derivatives. Filed February 14, 2013. View Source
